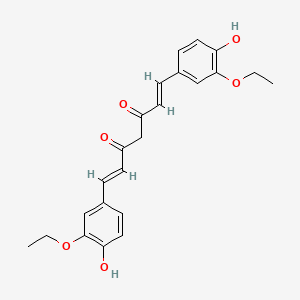

Ethyl curcumin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

312618-41-0 |

|---|---|

Molecular Formula |

C23H24O6 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

(1E,6E)-1,7-bis(3-ethoxy-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C23H24O6/c1-3-28-22-13-16(7-11-20(22)26)5-9-18(24)15-19(25)10-6-17-8-12-21(27)23(14-17)29-4-2/h5-14,26-27H,3-4,15H2,1-2H3/b9-5+,10-6+ |

InChI Key |

WFBJOIOFNYPMJI-NXZHAISVSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OCC)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OCC)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Ethyl Curcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl curcumin, a derivative of the natural product curcumin. Curcumin has garnered significant interest in the scientific community for its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The ethylation of curcumin at its phenolic hydroxyl groups to form 4,4'-di-O-ethyl curcumin can modify its physicochemical properties, such as solubility and bioavailability, which may enhance its therapeutic potential.

This document details the synthetic protocol, characteristic spectral data, and a plausible biological signaling pathway for this compound, presented in a format tailored for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of 4,4'-di-O-ethyl curcumin can be achieved through the Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an organohalide. In this case, the phenolic hydroxyl groups of curcumin are deprotonated with a base to form phenoxides, which then react with an ethylating agent.

Experimental Protocol: Ethylation of Curcumin

Materials:

-

Curcumin

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 0.1 N

-

Dichloromethane

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve curcumin in a mixture of anhydrous acetone and a small amount of anhydrous DMF.

-

Addition of Base and Ethylating Agent: To this solution, add an excess of anhydrous potassium carbonate. Stir the mixture vigorously at room temperature. Add an excess of ethyl iodide to the suspension.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the curcumin spot and the appearance of a new, less polar spot for this compound.

-

Work-up: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Neutralize the filtrate with 0.1 N HCl.

-

Extraction: Extract the product with dichloromethane. Wash the organic layer with water, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in n-hexane as the eluent.

-

Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the final product as a solid.

Characterization of this compound

The successful synthesis of 4,4'-di-O-ethyl curcumin can be confirmed through various spectroscopic techniques. The following tables summarize the expected and reported characterization data for curcumin and provide a predictive analysis for this compound based on known chemical principles and data from similar curcumin derivatives.

Table 1: ¹H and ¹³C NMR Spectral Data

The nuclear magnetic resonance (NMR) spectra are crucial for confirming the ethylation of the phenolic groups. The disappearance of the phenolic proton signal and the appearance of signals corresponding to the ethyl groups are key indicators.

| Assignment | Curcumin (¹H NMR in CDCl₃) δ (ppm) [3][4] | This compound (Predicted ¹H NMR) δ (ppm) | Curcumin (¹³C NMR in DMSO-d₆) δ (ppm) [5] | This compound (Predicted ¹³C NMR) δ (ppm) |

| -OCH₃ | 3.96 (s, 6H) | 3.95 (s, 6H) | 55.8 | 56.0 |

| Phenolic -OH | 5.85 (br s) | Absent | - | - |

| Enolic -OH | 16.05 (br s) | 16.0 (br s) | - | - |

| -O-CH₂ -CH₃ | - | ~4.1 (q, 4H) | - | ~64.0 |

| -O-CH₂-CH₃ | - | ~1.4 (t, 6H) | - | ~15.0 |

| Aromatic & Diene Protons | 6.49-7.60 (m) | 6.50-7.65 (m) | 101.1 - 183.4 | 101.0 - 183.0 |

Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

Table 2: Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the synthesized compound. The molecular weight of curcumin is 368.38 g/mol .[6] The addition of two ethyl groups (C₂H₅) increases the molecular weight by 56.10 g/mol .

| Technique | Curcumin (m/z) [7] | This compound (Predicted m/z) |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ = 369 | [M+H]⁺ = 425 |

| [M+Na]⁺ = 391 | [M+Na]⁺ = 447 |

m/z represents the mass-to-charge ratio.

Table 3: FTIR and UV-Vis Spectroscopy Data

Infrared and ultraviolet-visible spectroscopy provide information about the functional groups and electronic transitions in the molecule.

| Technique | Curcumin | This compound (Predicted) | Notes |

| FTIR (cm⁻¹) | 3200-3500 (Broad, O-H stretch)[8] | Absent | Disappearance of the phenolic hydroxyl group stretch. |

| 1628 (C=C stretch)[9] | ~1628 | The conjugated system remains intact. | |

| 1277 (Phenolic C-O stretch)[8] | ~1250 (Aryl-alkyl ether C-O stretch) | Shift in the C-O stretching frequency. | |

| UV-Vis (nm) | ~420-430 (in ethanol)[10][11] | ~420-435 | A slight bathochromic (red) shift may be observed due to the electronic effect of the ether groups. |

FTIR data is reported in wavenumbers (cm⁻¹). UV-Vis data indicates the maximum absorption wavelength (λmax).

Biological Activity and Signaling Pathways

Curcumin is known to modulate multiple signaling pathways, contributing to its diverse biological effects.[1][2] O-alkylation of curcumin has been shown to retain or even enhance some of these activities. It is anticipated that this compound will interact with similar cellular targets.

One of the key pathways regulated by curcumin is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and cancer.

Diagram: Postulated Signaling Pathway of this compound

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

This diagram illustrates that inflammatory stimuli typically activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and compiled spectral data serve as a valuable resource for researchers investigating the properties and potential therapeutic applications of curcumin derivatives. The modification of curcumin's phenolic groups through ethylation presents a promising strategy to enhance its drug-like properties, warranting further investigation into its biological activities and mechanisms of action.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. NMR study of the solution structure of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. magistralbr.caldic.com [magistralbr.caldic.com]

- 11. pharmacophorejournal.com [pharmacophorejournal.com]

An In-depth Technical Guide to Ethyl Curcumin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl curcumin, a synthetic derivative of the natural polyphenol curcumin, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside a review of its interactions with key cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Chemical Structure and Properties

This compound, systematically named (1E,6E)-1,7-bis(3-ethoxy-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione, is a symmetrical diarylheptanoid. Its structure is characterized by two ethoxy-substituted phenolic rings linked by a seven-carbon chain containing a β-diketone moiety.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, computed values provide valuable estimates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1E,6E)-1,7-bis(3-ethoxy-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | PubChem[1] |

| Molecular Formula | C₂₃H₂₄O₆ | PubChem[1] |

| Molecular Weight | 396.4 g/mol | PubChem[1] |

| CAS Number | 312618-41-0 | PubChem[1] |

| Appearance | Yellow solid (presumed) | Inferred from curcumin |

| Melting Point | Not explicitly reported. Curcumin's melting point is ~183 °C.[2] | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents like acetone, ethanol, DMSO, and ethyl acetate.[3] Poorly soluble in water. | Inferred from curcumin[3] |

| LogP (computed) | 3.9 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 6 | PubChem[1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a condensation reaction, similar to the Pabon synthesis of curcumin.[3]

Synthesis of this compound

A plausible synthetic route for this compound is detailed in a US patent.[4] The process involves the reaction of ethyl vanillin with 2,4-pentanedione in the presence of a boric acid complex and an amine catalyst.

Experimental Protocol: Synthesis of this compound [4]

-

Reactants:

-

Ethyl vanillin (4-hydroxy-3-ethoxybenzaldehyde)

-

2,4-Pentanedione (acetylacetone)

-

Boric oxide (B₂O₃)

-

Trimethyl borate

-

n-Butylamine

-

Dimethylacetamide (solvent)

-

-

Procedure:

-

Charge a reactor with ethyl vanillin, boric oxide, dimethylacetamide, 2,4-pentanedione, and trimethyl borate.

-

Heat the mixture to 70°C with stirring under a nitrogen atmosphere.

-

Add n-butylamine dropwise over a period of approximately 100 minutes.

-

Maintain the reaction temperature, allowing it to proceed. The reaction progress can be monitored by HPLC.

-

Upon completion, the crude reaction mixture is worked up by mixing with hot (65°C) 5% acetic acid.

-

The mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is dried under vacuum.

-

-

Purification:

-

The crude this compound can be purified by recrystallization.

-

Dissolve the crude product in a suitable solvent system, such as 75% acetonitrile/25% water, at reflux.

-

Filter the hot solution and allow it to cool to induce crystallization.

-

Collect the purified crystals by filtration and dry.

-

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The characterization of this compound can be performed using standard analytical techniques.

Table 2: Analytical Methods for this compound Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to ethoxy protons, aromatic protons, olefinic protons, methylene protons of the diketone moiety, and phenolic hydroxyl protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the ethoxy groups, aromatic rings, heptadienone chain, and carbonyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₂₃H₂₄O₆, m/z ≈ 396.16). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (phenolic), C=O stretching (ketone), C=C stretching (alkene and aromatic), and C-O stretching (ether). |

| HPLC-UV | A distinct peak at a specific retention time when analyzed on a reverse-phase column with UV detection, typically in the range of 420-430 nm. |

Biological Activities and Signaling Pathways

While research on this compound is less extensive than that on curcumin, its structural similarity suggests it may share some of its biological activities. The primary areas of investigation for curcumin and its analogs are their anti-inflammatory, antioxidant, and anticancer properties. These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity and NF-κB Signaling

Chronic inflammation is a key driver of many diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Curcumin is a known inhibitor of the NF-κB pathway.[5] It is hypothesized that this compound may also exert anti-inflammatory effects by targeting this pathway.

Proposed Mechanism of NF-κB Inhibition:

The NF-κB signaling cascade can be initiated by various stimuli, such as pro-inflammatory cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Curcumin has been shown to inhibit several steps in this pathway, including the activation of IKK.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity and EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Curcumin has been shown to inhibit EGFR signaling.[6] It is plausible that this compound shares this activity.

Proposed Mechanism of EGFR Signaling Inhibition:

Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. These pathways promote cell growth, proliferation, and survival. Curcumin has been reported to interfere with EGFR activation and its downstream signaling.

References

- 1. This compound | C23H24O6 | CID 11474949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Curcumin CAS#: 458-37-7 [m.chemicalbook.com]

- 3. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5679864A - Process for the synthesis of curcumin-related compounds - Google Patents [patents.google.com]

- 5. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico and In Vitro Screening of 50 Curcumin Compounds as EGFR and NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl Curcumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl curcumin, a derivative of the well-known bioactive compound curcumin. Due to a notable lack of specific quantitative solubility data for this compound in publicly available literature, this guide offers an inferred solubility profile based on the extensive data available for its parent compound, curcumin. Furthermore, it provides detailed experimental protocols and analytical methodologies to enable researchers to determine the precise solubility of this compound in various solvents.

Inferred Solubility Profile of this compound

Curcumin, the parent compound of this compound, is a hydrophobic molecule, a characteristic that dictates its solubility in various solvents. It is practically insoluble in water but demonstrates good solubility in many organic solvents. The addition of an ethyl group to the curcumin structure to form this compound is expected to increase its lipophilicity, which would likely enhance its solubility in non-polar organic solvents while further decreasing its solubility in aqueous solutions.

Table 1: Qualitative and Quantitative Solubility of Curcumin in Various Solvents

| Solvent Class | Solvent | Solubility of Curcumin |

| Polar Protic | Water | Practically Insoluble (~0.6 µg/mL)[1] |

| Ethanol | Soluble (10 mg/mL)[2] | |

| Methanol | Soluble | |

| Glacial Acetic Acid | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble (25 mg/mL)[2] |

| Acetone | Soluble (at least 20 mg/mL) | |

| Acetonitrile | Readily Soluble | |

| Chloroform | Readily Soluble | |

| Ethyl Acetate | Readily Soluble | |

| Non-Polar | Hexane | Sparingly Soluble/Insoluble |

| Cyclohexane | Sparingly Soluble | |

| Toluene | Potentially Soluble | |

| Xylenes | Potentially Soluble | |

| Lipids/Oils | Edible Oils | Varies, generally soluble |

| Aqueous - Basic | 0.1 M NaOH | Soluble (~3 mg/mL) |

Note: The qualitative descriptions "Soluble," "Readily Soluble," and "Sparingly Soluble" are based on recurring statements in the cited literature. The quantitative values are reported where specific data was available.

A synthesized derivative, curcumin diethyl γ-aminobutyrate (CUR-2GE), has reported solubility data, which may provide some insight into the solubility of diethylated curcumin compounds.

Table 2: Solubility of a Diethylated Curcumin Derivative (CUR-2GE)

| Solvent | Solubility of CUR-2GE |

| Water | < 0.05 µg/mL[3] |

| Buffer (pH 4.5) | < 0.05 µg/mL[3] |

| Ethanol | 17.85 µg/mL[3] |

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for a saturation shake-flask solubility assay, a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains after reaching equilibrium.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered sample with a suitable solvent (usually the same solvent used for the solubility determination or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

3. Data Analysis

-

Calculate the concentration of this compound in the original undiluted sample by multiplying the measured concentration by the dilution factor.

-

The resulting concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the accurate quantification of this compound due to its high specificity and sensitivity.

-

Column: A reverse-phase C18 column is commonly used for the separation of curcuminoids.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a small percentage of acid like formic acid or acetic acid to improve peak shape) is typically used. The composition can be isocratic (constant) or a gradient (varied over time).

-

Detection: A UV-Vis detector set at the maximum absorbance wavelength (λmax) of this compound (likely to be around 420-430 nm, similar to curcumin) is used for detection and quantification.

-

Quantification: A standard curve of known concentrations of this compound is prepared to determine the concentration of the unknown samples.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for concentration determination.

-

Procedure: A standard curve is generated by measuring the absorbance of a series of this compound solutions of known concentrations at its λmax. The concentration of the solubility samples is then determined by measuring their absorbance and interpolating from the standard curve.

-

Limitations: This method is less specific than HPLC and can be prone to interference from other compounds in the sample that absorb at the same wavelength. It is best suited for pure solutions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in current scientific literature, its solubility profile can be reasonably inferred from its parent compound, curcumin. It is anticipated that this compound will exhibit poor aqueous solubility but good solubility in various organic solvents, with a potential for enhanced solubility in less polar solvents compared to curcumin. For researchers and drug development professionals, the experimental protocols and analytical methods detailed in this guide provide a robust framework for the precise determination of this compound's solubility, a critical parameter for advancing its potential therapeutic applications. The generation and publication of such data would be a valuable contribution to the scientific community.

References

- 1. Methods to Improve the Solubility of Curcumin from Turmeric - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical investigation of a novel curcumin diethyl γ-aminobutyrate, a carbamate ester prodrug of curcumin with enhanced anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Ethyl Curcumin: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the mechanism of action of ethyl curcumin is limited. This document provides a comprehensive overview of the well-established mechanisms of its parent compound, curcumin. It is presumed that this compound exhibits similar biological activities, potentially with enhanced bioavailability and metabolic stability. This guide, therefore, extrapolates the known actions of curcumin to provide a foundational understanding of the likely therapeutic pathways targeted by this compound. Further dedicated research is imperative to elucidate the specific pharmacological profile of this compound.

Introduction: The Rationale for this compound

Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant scientific interest due to its pleiotropic pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Despite its therapeutic potential, the clinical application of curcumin is hampered by its poor oral bioavailability, attributed to low aqueous solubility, rapid metabolism, and poor absorption.[3][4]

To overcome these limitations, numerous curcumin analogues have been synthesized.[3][5] this compound, a derivative in which one or both of the phenolic hydroxyl groups are replaced by an ethyl ether group, represents a strategic modification aimed at improving its pharmacokinetic profile. The ethylation is intended to increase lipophilicity, potentially enhancing membrane permeability and protecting the molecule from rapid conjugation, thereby increasing its systemic availability and therapeutic efficacy.

This guide delineates the core mechanisms of action of curcumin, which are anticipated to be the primary modes of action for this compound.

Core Mechanisms of Action

Curcumin's therapeutic effects are attributed to its ability to modulate multiple signaling pathways and molecular targets involved in cellular proliferation, survival, inflammation, and angiogenesis.[1][6]

Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies, including cancer and neurodegenerative diseases. Curcumin exerts potent anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[[“]][8]

-

Inhibition of NF-κB Activation: Curcumin has been shown to block the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[2][8] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise induce the expression of pro-inflammatory genes.[[“]]

-

Downregulation of Pro-inflammatory Mediators: By inhibiting NF-κB, curcumin suppresses the production of various inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[9][10]

Anticancer Activity

The anticancer properties of curcumin are multifaceted, involving the modulation of several key signaling pathways that regulate cell growth, proliferation, and survival.

-

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell survival and proliferation that is often hyperactivated in cancer.[11][12] Curcumin has been demonstrated to inhibit this pathway by downregulating the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[11][13][14]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively active in many cancers, promoting cell survival and proliferation. Curcumin has been shown to directly interact with STAT3, inhibiting its phosphorylation and subsequent dimerization and nuclear translocation.[15][16][17] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and cyclin D1.[15]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, is another crucial signaling cascade in cancer. Curcumin has been shown to modulate the MAPK pathway, although its effects can be context-dependent.[18][19] For instance, in some cancer cells, curcumin can induce apoptosis through the activation of JNK and p38 MAPK, while inhibiting the pro-survival ERK pathway.[18][20]

Curcumin induces programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[21] Furthermore, curcumin can induce the cleavage of caspases, the key executioners of apoptosis.[21]

Neuroprotective Effects

The neuroprotective properties of curcumin are largely attributed to its anti-inflammatory and antioxidant activities. By mitigating oxidative stress and inhibiting inflammatory pathways in the central nervous system, curcumin has shown potential in preclinical models of neurodegenerative diseases.

Quantitative Data on Curcumin's Biological Activity

The following tables summarize the in vitro efficacy of curcumin against various cancer cell lines. It is hypothesized that this compound may exhibit similar or enhanced potency.

Table 1: IC50 Values of Curcumin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| HCT-116 | Colorectal Cancer | 10-25 | [22] |

| SW480 | Colorectal Cancer | >50 | [22] |

| HT-29 | Colorectal Cancer | >50 | [22] |

| MCF-7 | Breast Cancer | 10-20 | [23] |

| MDA-MB-231 | Breast Cancer | 10-20 | [23] |

| PC-3 | Prostate Cancer | 10-25 | [23] |

| LNCaP | Prostate Cancer | 10-25 |[23] |

Experimental Protocols

The following are representative methodologies used to evaluate the mechanism of action of curcumin and its analogues. Similar protocols would be employed to investigate this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., curcumin or this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[22]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-STAT3, total STAT3, cleaved PARP).

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software to determine the relative protein expression levels.[16][17]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by curcumin and a typical experimental workflow for its evaluation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by this compound.

Caption: A logical workflow for the comprehensive evaluation of this compound.

Conclusion and Future Directions

This compound is a promising synthetic analogue of curcumin, designed to overcome the pharmacokinetic limitations of the parent compound. Based on the extensive research on curcumin, it is highly probable that this compound exerts its therapeutic effects through the modulation of key signaling pathways, including NF-κB, PI3K/Akt/mTOR, and STAT3. These actions likely contribute to its anti-inflammatory, anticancer, and neuroprotective properties.

However, it is crucial to underscore the speculative nature of this mechanistic overlap. Rigorous scientific investigation is required to confirm these hypotheses and to fully characterize the pharmacological profile of this compound. Future research should focus on:

-

Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the potency and efficacy of this compound with curcumin.

-

Pharmacokinetic Profiling: Detailed pharmacokinetic studies in animal models and eventually in humans to determine the bioavailability, metabolism, and tissue distribution of this compound.

-

Target Identification: Unbiased screening approaches to identify the specific molecular targets of this compound and to determine if its binding affinities differ from those of curcumin.

-

Clinical Evaluation: Well-designed clinical trials to assess the safety and efficacy of this compound in relevant disease models.

The insights gained from such studies will be invaluable for the development of this compound as a potential therapeutic agent for a range of human diseases.

References

- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. docsdrive.com [docsdrive.com]

- 4. OBM Integrative and Complementary Medicine | Review of Curcumin and Its Different Formulations: Pharmacokinetics, Pharmacodynamics and Pharmacokinetic-Pharmacodynamic Interactions [lidsen.com]

- 5. mdpi.com [mdpi.com]

- 6. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Does curcumin effectively inhibit NF-κB signaling in inflammation? - Consensus [consensus.app]

- 8. nrf2activators.com [nrf2activators.com]

- 9. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]

- 10. Curcumin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 11. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Curcumin Mediates Its Anti-Breast Cancer Effects through the PI3K/AKT/mTOR Pathway – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 15. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Curcumin: A Novel Stat 3 Pathway Inhibitor for Chemoprevention of Lung Cancer [planetayurveda.com]

- 17. Curcumin Inhibits STAT3 Signaling in the Colon of Dextran Sulfate Sodium-treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of the Dietary Phytochemical Curcumin in Targeting Cancer Cell Signalling Pathways [mdpi.com]

- 19. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Anti cancer effects of curcumin: cycle of life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Ethyl Curcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin, a polyphenol extracted from Curcuma longa, is renowned for its potent antioxidant properties. Chemical modification of curcumin, such as ethylation, is a strategy employed to enhance its bioavailability and modulate its therapeutic effects. This technical guide provides an in-depth overview of the in vitro antioxidant activity of ethyl curcumin. Due to the limited direct experimental data on this compound, this guide establishes a baseline with the well-documented antioxidant capacity of curcumin. It further delves into the structure-activity relationships of curcumin derivatives to project the anticipated antioxidant profile of this compound. Detailed experimental protocols for key in vitro antioxidant assays are provided to enable researchers to rigorously evaluate this compound and other analogues.

Introduction: The Antioxidant Potential of Curcuminoids

Curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) exerts its antioxidant effects through various mechanisms, including scavenging of reactive oxygen species (ROS), chelation of metal ions, and modulation of antioxidant enzyme expression.[1][2] Its unique chemical structure, featuring phenolic hydroxyl groups and a β-diketone moiety, is critical to its antioxidant activity.[3] Modifications to these functional groups, such as the ethylation of the phenolic hydroxyls to form this compound, can significantly influence the compound's antioxidant capacity. Understanding these structure-activity relationships is paramount for the rational design of novel curcumin-based therapeutics.

Quantitative Antioxidant Activity of Curcumin

To establish a benchmark for evaluating this compound, the following table summarizes the in vitro antioxidant activity of the parent compound, curcumin, as determined by various common assays. These values, presented as IC50 (the concentration required to inhibit 50% of the radical activity), provide a quantitative measure of its antioxidant potency.

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Curcumin | 3.20 µg/mL | [4] |

| Curcumin | 53 µM | [5] | |

| Curcumin | 1.08 ± 0.06 μg/ml | ||

| ABTS Radical Scavenging | Curcumin | 18.54 µg/mL | [4] |

| Superoxide Radical Scavenging | Curcumin | 29.63 ± 2.07 μg/ml | |

| Hydroxyl Radical Scavenging | - | Data not consistently reported as IC50 | - |

| Nitric Oxide Scavenging | Curcumin | 24.94 µg/mL | [4] |

| Curcumin | 37.50 ± 1.54 μg/ml | ||

| Hydrogen Peroxide Scavenging | Curcumin | 38.40 µg/mL | [4] |

| Curcumin | 10.08 ± 2.01 μg/ml | ||

| Ferric Reducing Antioxidant Power (FRAP) | Curcumin | 256.50 μM Fe(II)/μg (at 50 µg/mL) | [4] |

| Curcumin | 1240 ± 18.54 μM Fe (II)/g |

Structure-Activity Relationship and Predicted Activity of this compound

The antioxidant activity of curcuminoids is intrinsically linked to their chemical structure. The phenolic hydroxyl groups are primary sites for hydrogen atom donation to scavenge free radicals. Ethylation of these groups in this compound would replace the readily donatable hydrogen atom with an ethyl group. This modification is expected to decrease the radical scavenging activity observed in assays that rely on hydrogen atom transfer, such as the DPPH and ABTS assays.

However, the β-diketone moiety also contributes to the antioxidant capacity of curcumin through metal chelation and by donating a hydrogen atom from the central methylene group. The presence of the β-diketone group in this compound suggests that it may still retain some antioxidant activity. Furthermore, the overall electronic properties of the molecule, which are altered by ethylation, will influence its ability to participate in single electron transfer reactions, a mechanism relevant to the FRAP assay.

Therefore, it is hypothesized that the direct radical scavenging activity of this compound will be lower than that of curcumin. However, it may still exhibit notable reducing power and potentially interact with different radical species through alternative mechanisms. Experimental validation is essential to confirm these predictions.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays that can be employed to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

-

In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol

-

Phosphate buffered saline (PBS)

-

Test compound (this compound)

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and the standard antioxidant.

-

Add a small volume of the test compound or standard solution to a cuvette or microplate well, followed by the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test compound (this compound)

-

Standard (e.g., Ferrous sulfate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Prepare a series of dilutions of the test compound and the standard.

-

Add the test compound or standard solution to a microplate well.

-

Add the FRAP reagent to each well and incubate at 37°C for a specific time (e.g., 30 minutes).

-

Measure the absorbance of the blue-colored complex at 593 nm.

-

A standard curve is generated using the ferrous sulfate standard, and the results for the test compound are expressed as Fe²⁺ equivalents.

Superoxide Radical (O₂⁻•) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are often generated in a PMS-NADH-NBT system. The superoxide radicals reduce Nitroblue Tetrazolium (NBT) to a colored formazan product.

Materials:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADH (Nicotinamide adenine dinucleotide, reduced form) solution

-

NBT (Nitroblue tetrazolium) solution

-

PMS (Phenazine methosulfate) solution

-

Test compound (this compound)

-

Standard antioxidant

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of NADH, NBT, and PMS in phosphate buffer.[2][6]

-

In a microplate well, mix the test compound or standard with the NADH and NBT solutions.[2][6]

-

Incubate at room temperature for a specific time (e.g., 5 minutes).[6]

-

Measure the absorbance of the formazan product at 560 nm.[2]

-

The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to a control without the scavenger.

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

This assay assesses the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂). The degradation of deoxyribose is measured by the formation of a pink chromogen upon heating with thiobarbituric acid (TBA).

Materials:

-

Phosphate buffer (e.g., 20 mM, pH 7.4)

-

2-Deoxyribose solution

-

Ferric chloride (FeCl₃) solution

-

EDTA (Ethylenediaminetetraacetic acid) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Ascorbic acid solution

-

TCA (Trichloroacetic acid) solution

-

TBA (Thiobarbituric acid) solution

-

Test compound (this compound)

-

Standard antioxidant

Procedure:

-

Prepare the reaction mixture containing FeCl₃, EDTA, H₂O₂, and 2-deoxyribose in phosphate buffer.[2]

-

Add the test compound or standard at various concentrations to the reaction mixture.

-

Initiate the reaction by adding ascorbic acid.

-

Incubate the mixture at 37°C for 1 hour.[2]

-

Stop the reaction by adding TCA and then TBA solution.

-

Heat the mixture in a boiling water bath for 15-20 minutes to develop the pink color.[2]

-

Cool the tubes and measure the absorbance at 532 nm.

-

The percentage of hydroxyl radical scavenging is determined by comparing the absorbance of the sample to a control.

Signaling Pathways and Experimental Workflows

The antioxidant effects of curcumin are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.

Key Signaling Pathways

Curcumin is known to activate the Keap1-Nrf2/ARE pathway, a primary regulator of antioxidant gene expression. It can also inhibit the pro-inflammatory NF-κB pathway, which is linked to oxidative stress.[1][2] While the specific effects of this compound on these pathways are yet to be fully elucidated, it is plausible that it may retain some of this modulatory activity.

Caption: Antioxidant signaling pathways modulated by curcumin.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for evaluating the in vitro antioxidant activity of a compound like this compound involves several key steps, from sample preparation to data analysis.

Caption: General workflow for in vitro antioxidant assays.

Conclusion

While direct experimental data on the in vitro antioxidant activity of this compound is currently limited, this guide provides a comprehensive framework for its evaluation. By leveraging the extensive knowledge of curcumin's antioxidant properties and understanding the structure-activity relationships of its derivatives, researchers can formulate informed hypotheses about the potential of this compound. The detailed experimental protocols provided herein offer a practical toolkit for the systematic investigation of its antioxidant capacity. Further research is warranted to fully characterize the antioxidant profile of this compound and its potential as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. thaiscience.info [thaiscience.info]

- 3. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scitepress.org [scitepress.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Superoxide Radical-scavenging Activity [protocols.io]

The Anti-Inflammatory Potential of Ethyl-Modified Curcumin Analogues: A Technical Overview for Drug Development Professionals

An In-Depth Examination of Ethyl Ester Prodrugs of Curcumin and Their Enhanced Anti-Inflammatory Efficacy

Introduction

Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has garnered significant scientific interest for its multifaceted pharmacological activities, most notably its potent anti-inflammatory properties.[1][2][3] However, the therapeutic application of native curcumin is substantially hindered by its poor oral bioavailability, rapid metabolism, and low aqueous solubility.[4][5] To surmount these limitations, researchers have explored various chemical modifications of the curcumin scaffold. This technical guide focuses on a specific class of such derivatives: ethyl-modified curcumin analogues, particularly ethyl ester prodrugs. While the term "ethyl curcumin" is not uniformly defined in the scientific literature, several ethyl-esterified derivatives have been synthesized and evaluated, demonstrating enhanced stability and superior anti-inflammatory effects compared to the parent compound.[6][7][8] This document provides a comprehensive analysis of the anti-inflammatory properties of these analogues, detailing their mechanisms of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols.

Core Concept: Enhancing Curcumin's Efficacy through Ethyl Esterification

The primary strategy behind the development of ethyl-esterified curcumin analogues is to create prodrugs that mask the reactive phenolic hydroxyl groups of curcumin. This chemical modification is intended to improve the molecule's pharmacokinetic profile, potentially by increasing its lipophilicity and protecting it from rapid first-pass metabolism.[9][10] Once absorbed, these ester linkages are designed to be cleaved by endogenous esterases, releasing the active curcumin molecule at the target site.

Several key ethyl ester derivatives of curcumin have been investigated for their anti-inflammatory potential, including:

-

Curcumin Diethyl γ-Aminobutyrate (CUR-2GE): A carbamate prodrug of curcumin.[6][11]

-

Curcumin Diethyl Disuccinate (CDD): An ester prodrug of curcumin.[7][12]

-

Curcumin Diglutaric Acid (CurDG): While not an ethyl ester itself, its diethyl ester counterpart, Curcumin Diethyl Diglutarate, has also been studied for its improved anti-inflammatory response.[7][8]

The following sections will delve into the specific anti-inflammatory data and mechanisms associated with these and other relevant ethyl-modified curcumin analogues.

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of curcumin and its ethylated analogues are pleiotropic, involving the modulation of multiple signaling pathways and the inhibition of pro-inflammatory mediators.[1][13][14] The primary molecular targets include transcription factors, cytokines, and enzymes involved in the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous genes involved in inflammation, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[15][16] Curcumin and its analogues have been shown to potently inhibit the NF-κB pathway.[17] This inhibition is primarily achieved by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB, curcumin analogues block the nuclear translocation of NF-κB, thereby repressing the transcription of its target genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, are crucial regulators of cellular responses to a variety of extracellular stimuli, including inflammatory signals.[16] Dysregulation of these pathways is implicated in numerous inflammatory diseases. Curcumin and its ester prodrugs, such as Curcumin Diglutaric Acid (CurDG), have been shown to inhibit the activation of all three major MAPK pathways.[8] This inhibition prevents the downstream activation of transcription factors like AP-1, which, similar to NF-κB, drives the expression of pro-inflammatory genes.

Interference with the JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[15][16] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene expression. Curcumin has been demonstrated to inhibit the JAK/STAT pathway, thereby downregulating the expression of pro-inflammatory interleukins such as IL-1, IL-2, IL-6, IL-8, and IL-12.[15]

Quantitative Data on Anti-Inflammatory Effects

Preclinical studies have provided quantitative evidence for the enhanced anti-inflammatory activity of ethyl-modified curcumin analogues compared to curcumin. The data is summarized in the tables below.

In Vitro Studies

| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Result | Reference |

| Curcumin Diethyl γ-Aminobutyrate (CUR-2GE) | - | - | Anti-neuroinflammatory activity | Greater than curcumin | [6] |

| Curcumin Diglutaric Acid (CurDG) | RAW 264.7 | LPS | NO Production | Greater inhibition than curcumin | [8] |

| Curcumin Diglutaric Acid (CurDG) | RAW 264.7 | LPS | IL-6 Production | Greater inhibition than curcumin | [8] |

| Curcumin Diglutaric Acid (CurDG) | RAW 264.7 | LPS | TNF-α Production | Greater inhibition than curcumin | [8] |

| Curcumin Diglutaric Acid (CurDG) | RAW 264.7 | LPS | iNOS Expression | Greater inhibition than curcumin | [8] |

| Curcumin Diglutaric Acid (CurDG) | RAW 264.7 | LPS | COX-2 Expression | Greater inhibition than curcumin | [8] |

In Vivo Studies

| Compound | Animal Model | Dose | Measured Parameter | Result | Reference |

| Curcumin Diethyl γ-Aminobutyrate (CUR-2GE) | Carrageenan-induced paw edema (mice) | Equimolar to 100 mg/kg curcumin | Paw TNF-α levels | Significantly greater reduction than curcumin | [6][11] |

| Curcumin Diethyl γ-Aminobutyrate (CUR-2GE) | Carrageenan-induced paw edema (mice) | Equimolar to 100 mg/kg curcumin | Paw IL-6 levels | Significantly greater reduction than curcumin | [6][11] |

| Curcumin Diethyl γ-Aminobutyrate (CUR-2GE) | LPS-induced inflammation (mice) | Equimolar to 100 mg/kg curcumin | Plasma TNF-α levels | Significantly greater reduction than curcumin | [6][11] |

| Curcumin Diethyl γ-Aminobutyrate (CUR-2GE) | LPS-induced inflammation (mice) | Equimolar to 100 mg/kg curcumin | Plasma IL-6 levels | Significantly greater reduction than curcumin | [6][11] |

| Curcumin Diglutaric Acid (CurDG) | Carrageenan-induced paw edema (mice) | Equimolar to 25, 50, 100 mg/kg curcumin (oral) | Paw edema volume | Significantly greater inhibition than curcumin at corresponding doses | [8] |

| Curcumin Diglutaric Acid (CurDG) | Carrageenan-induced paw edema (mice) | Equimolar to 25, 50, 100 mg/kg curcumin (oral) | Pro-inflammatory cytokine expression in paw tissue | Significantly greater reduction than curcumin | [8] |

| Diacetylcurcumin (DAC) | Freund's complete adjuvant-induced arthritis (mice) | 60 and 120 mg/kg (oral) | Inhibition of inflammation (acute and chronic phases) | Improved and sustained effect compared to curcumin (150 mg/kg) | [13] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of ethyl-modified curcumin analogues.

Carrageenan-Induced Paw Edema in Mice

This is a widely used in vivo model for screening acute anti-inflammatory activity.

Protocol:

-

Animal Model: Male Swiss albino mice are typically used.

-

Grouping: Animals are divided into control, standard drug (e.g., indomethacin), curcumin, and this compound analogue groups.

-

Dosing: Test compounds are administered orally at specified doses (e.g., 25, 50, 100 mg/kg) one hour prior to carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The area under the time-course curve (AUC) can also be calculated to assess the overall anti-inflammatory effect.

-

Biochemical Analysis: At the end of the experiment, paw tissue can be excised for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) using ELISA or Western blotting.

LPS-Stimulated RAW 264.7 Macrophage Assay

This in vitro model is used to assess the anti-inflammatory effects of compounds on cultured macrophages.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compounds (curcumin and its analogues) for a specified period (e.g., 1 hour).

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the cell culture medium to induce an inflammatory response.

-

Incubation: Cells are incubated with LPS and the test compounds for a defined duration (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of these cytokines in the culture supernatant are quantified using ELISA kits.

-

-

Western Blot Analysis: Cell lysates are prepared to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and the phosphorylation status of MAPK and NF-κB pathway components.

-

Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compounds.

Conclusion and Future Directions

The development of ethyl-modified curcumin analogues, particularly ethyl ester prodrugs, represents a promising strategy to overcome the pharmacokinetic limitations of native curcumin. Preclinical data strongly suggest that these derivatives, such as Curcumin Diethyl γ-Aminobutyrate and Curcumin Diglutaric Acid, exhibit superior anti-inflammatory activity both in vitro and in vivo. Their enhanced efficacy is attributed to the same pleiotropic mechanisms as curcumin, primarily the inhibition of the NF-κB, MAPK, and JAK/STAT signaling pathways.

For drug development professionals, these findings highlight the potential of ethyl-esterified curcumin analogues as viable candidates for further investigation in the treatment of a wide range of inflammatory disorders. Future research should focus on comprehensive pharmacokinetic and toxicology studies in higher animal models to validate their safety and efficacy profiles. Furthermore, the optimization of formulations to further enhance the bioavailability of these promising compounds will be crucial for their successful translation into clinical applications. The synthesis and evaluation of other ethyl-modified analogues, including ethyl ether derivatives, may also unveil new therapeutic opportunities.

References

- 1. Antioxidant and anti-inflammatory properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and anti-inflammatory activity of curcumin: a component of tumeric (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Pharmacokinetics - Curcumin C3 Complex® [curcuminoids.com]

- 5. Curcumin: Biological Activities and Modern Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Insight into the Anti-Inflammatory Effects of the Curcumin Ester Prodrug Curcumin Diglutaric Acid In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of Curcumin Diethyl Disuccinate, a Prodrug of Curcumin, in Wistar Rats | Semantic Scholar [semanticscholar.org]

- 11. Curcumin Diethyl γ-Aminobutyrate, a Prodrug of Curcumin, for Enhanced Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diacetylcurcumin: Its Potential Antiarthritic Effect on a Freund’s Complete Adjuvant-Induced Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Role of Turmeric and Curcumin in Prevention and Treatment of Chronic Diseases: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Curcumin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 17. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Curcumin in Preliminary Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Ethyl curcumin, a derivative of the natural compound curcumin, is emerging as a promising agent in preliminary cancer research. This technical guide synthesizes the current, albeit early, understanding of this compound's potential as an anti-cancer therapeutic. Through a focused review of preclinical studies, this document outlines the synthesis, in vitro efficacy, and proposed mechanisms of action of this compound, with a particular emphasis on curcumin diethyl disuccinate (CurDD), a notable ethyl ester prodrug of curcumin. The guide presents available quantitative data on its anti-proliferative effects, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its activity. This information is intended to provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and its analogues.

Introduction

Curcumin, the active polyphenol in turmeric, has long been investigated for its pleiotropic anti-cancer properties, including the induction of apoptosis and inhibition of tumor proliferation and invasion.[1][2] However, its clinical utility has been hampered by poor bioavailability and rapid metabolism.[3] To overcome these limitations, structural modifications of the curcumin molecule have been explored, leading to the development of various derivatives with enhanced pharmacological profiles. Among these, ethylated forms of curcumin, particularly curcumin diethyl disuccinate (CurDD), have demonstrated improved stability and promising anti-cancer activity in preliminary studies.[4][5] This guide provides an in-depth overview of the current state of research on this compound for cancer therapy.

Data Presentation: In Vitro Anti-Proliferative Activity

Quantitative data on the cytotoxic effects of curcumin and its derivatives are crucial for evaluating their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. Preliminary studies have begun to establish the IC50 values for this compound derivatives in various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Citation |

| Curcumin Diethyl Disuccinate (CurDD) | Caco-2 (Colon) | < 20 (approx.) | [6] |

| Curcumin Diethyl Disuccinate (CurDD) | HepG2 (Liver) | Better cytotoxicity than Curcumin | [4] |

| Curcumin | HeLa (Cervical) | 3.36 | [7] |

| Curcumin | HCT116 (Colorectal) | 10.26 - 13.31 | [8] |

| Curcumin | SW480 (Colorectal) | 10.26 - 13.31 | [8] |

| Curcumin | HT-29 (Colorectal) | 10.26 - 13.31 | [8] |

| Curcumin | MCF-7 (Breast) | 11.21 (48h) | [9] |

| Curcumin | MDA-MB-231 (Breast) | 18.62 (48h) | [9] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. This section outlines key experimental protocols relevant to the study of this compound in cancer research.

Synthesis of Curcumin Diethyl Disuccinate (CurDD)

A scaled-up, one-pot synthesis method has been developed for producing multigram quantities of CurDD, facilitating preclinical studies.[4]

Materials:

-

Curcumin

-

Dichloromethane

-

4-(N,N-dimethylamino)pyridine (DMAP)

-

Succinic acid monoethyl ester chloride

-

Hexane

-

Ethyl acetate

-

Methanol

-

Silica gel 60 F254 thin-layer chromatography (TLC) plates

Procedure:

-

Dissolve curcumin (50 g, 0.14 mol) in dichloromethane (2.5 L) in a 10-L chemical reactor and stir at 25°C and 100 rpm for 30 minutes.[4]

-

Add DMAP (41.5 g, 0.34 mol) to the solution and stir at 25°C and 100 rpm for 20 minutes.[4]

-

Add succinic acid monoethyl ester chloride (50 mL, 0.31 mol) dropwise to the solution.[4]

-

Increase the stirring speed to 200 rpm for the remainder of the reaction.[4]

-

Monitor the reaction's completeness using TLC with a mobile phase of hexane:ethyl acetate:methanol (2:3:1 v/v).[4]

-

Upon completion, purify the product to yield CurDD.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

-

Seed cancer cells (e.g., HepG2) in a 96-well plate at a desired density and incubate for 24 hours.

-

Treat the cells with varying concentrations of CurDD or curcumin for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[6]

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and propidium iodide (PI) staining is a common method to detect and quantify apoptosis.

Procedure:

-

Treat cancer cells with CurDD or curcumin for the desired time.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of a compound on signaling pathways.

Procedure:

-

Treat cells with CurDD or curcumin and lyse the cells in a suitable lysis buffer.[10]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.[10]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

-

Block the membrane to prevent non-specific antibody binding.[10]

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, LC3B, and β-actin as a loading control) overnight at 4°C.[10]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize by exposing to X-ray film or using a digital imaging system.[10]

-

Quantify the band intensities using densitometry software.[10]

In Vivo Antitumor Study (Xenograft Model)

Animal models are critical for evaluating the in vivo efficacy of potential anti-cancer drugs.

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., HepG2) into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment groups (e.g., vehicle control, curcumin, CurDD).

-

Administer the treatments via a suitable route (e.g., oral gavage) at specified doses and frequencies.

-

Monitor tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).[4]

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that this compound, specifically CurDD, exerts its anti-cancer effects through the induction of apoptosis.[4] The signaling cascade involves the modulation of key proteins in the intrinsic apoptotic pathway.

Apoptosis Induction Pathway

Curcumin diethyl disuccinate has been shown to induce apoptosis in HepG2 liver cancer cells.[4][5] This process is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[4]

Caption: Apoptotic pathway induced by Curcumin Diethyl Disuccinate.

Autophagy Involvement

In addition to apoptosis, there is evidence that CurDD may also modulate autophagy, as indicated by an increase in the level of LC3-II protein in HepG2 cells.[4] LC3-II is a marker for autophagosome formation. The interplay between apoptosis and autophagy in the context of this compound treatment warrants further investigation.

Caption: General experimental workflow for this compound cancer research.

Conclusion and Future Directions

Preliminary research on this compound, particularly curcumin diethyl disuccinate, suggests that it holds potential as an anti-cancer agent with improved properties over its parent compound, curcumin. The available data indicate that CurDD can induce apoptosis in cancer cells through the intrinsic pathway and may also involve autophagy. However, the field is still in its nascent stages.

Future research should focus on:

-

Expanding the Scope of In Vitro Studies: Determining the IC50 values of this compound derivatives across a broader panel of cancer cell lines to identify sensitive cancer types.

-

In-Depth Mechanistic Studies: Further elucidating the signaling pathways modulated by this compound, including the interplay between apoptosis and autophagy, and exploring its effects on other cancer hallmarks such as angiogenesis, metastasis, and cell cycle progression.

-

Comprehensive In Vivo Evaluation: Conducting more extensive animal studies to evaluate the efficacy, pharmacokinetics, and toxicity of this compound in various cancer models.

-

Development of Novel Derivatives: Synthesizing and screening additional ethylated curcumin analogues to identify compounds with even greater potency and more favorable pharmacological profiles.

This technical guide serves as a starting point for researchers and drug development professionals, providing a consolidated overview of the preliminary yet promising research on this compound in the context of cancer therapy. The path to clinical application is long, but the initial findings warrant continued and rigorous investigation.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment [mdpi.com]

- 4. Scale-Up Synthesis and In Vivo Anti-Tumor Activity of Curcumin Diethyl Disuccinate, an Ester Prodrug of Curcumin, in HepG2-Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. entomoljournal.com [entomoljournal.com]

- 8. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot analysis [bio-protocol.org]

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Curcuminoids: A Focus on Calebin A

For the attention of: Researchers, Scientists, and Drug Development Professionals